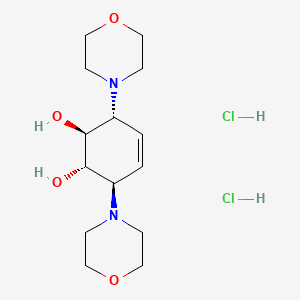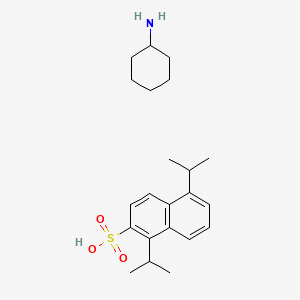
Cyclohexanamine;1,5-di(propan-2-yl)naphthalene-2-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexanamine;1,5-di(propan-2-yl)naphthalene-2-sulfonic acid is a complex organic compound that combines the structural features of cyclohexanamine and naphthalene-2-sulfonic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cyclohexanamine;1,5-di(propan-2-yl)naphthalene-2-sulfonic acid typically involves multiple steps. One common method includes the sulfonation of naphthalene with sulfuric acid to produce naphthalene-2-sulfonic acid. This intermediate is then subjected to further reactions to introduce the cyclohexanamine and di(propan-2-yl) groups. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation processes followed by purification steps such as crystallization or distillation. The use of advanced reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Cyclohexanamine;1,5-di(propan-2-yl)naphthalene-2-sulfonic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonic acid group, using reagents like sodium hydroxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
Cyclohexanamine;1,5-di(propan-2-yl)naphthalene-2-sulfonic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of cyclohexanamine;1,5-di(propan-2-yl)naphthalene-2-sulfonic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the application and the specific biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
Naphthalene-1-sulfonic acid: Another sulfonic acid derivative of naphthalene.
Cyclohexanamine derivatives: Compounds with similar amine groups but different substituents.
Uniqueness
Cyclohexanamine;1,5-di(propan-2-yl)naphthalene-2-sulfonic acid is unique due to its combination of cyclohexanamine and naphthalene-2-sulfonic acid moieties
Propiedades
Número CAS |
132373-76-3 |
|---|---|
Fórmula molecular |
C22H33NO3S |
Peso molecular |
391.6 g/mol |
Nombre IUPAC |
cyclohexanamine;1,5-di(propan-2-yl)naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C16H20O3S.C6H13N/c1-10(2)12-6-5-7-14-13(12)8-9-15(20(17,18)19)16(14)11(3)4;7-6-4-2-1-3-5-6/h5-11H,1-4H3,(H,17,18,19);6H,1-5,7H2 |
Clave InChI |
AATLVPRNEHPVRJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC=CC2=C1C=CC(=C2C(C)C)S(=O)(=O)O.C1CCC(CC1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-ethoxy-8-ethyl-5,8-dihydro-5-oxopyrido[2,3-D]pyrimidine-6-carboxylate](/img/structure/B12699218.png)
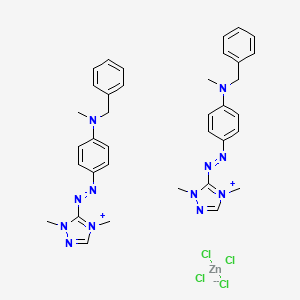
![3-[2-[2-[[4-[(2-Chloro-4,6-dinitrophenyl)azo]-1-naphthyl]amino]ethoxy]ethoxy]propiononitrile](/img/structure/B12699227.png)

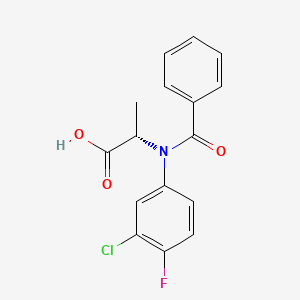
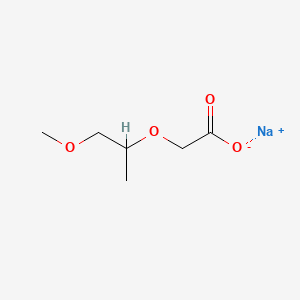
![[2-hydroxy-3-[[(2R,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]amino]propyl]-trimethylazanium](/img/structure/B12699267.png)
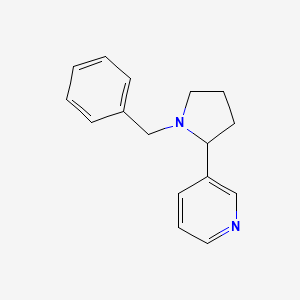
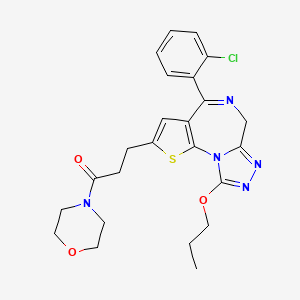

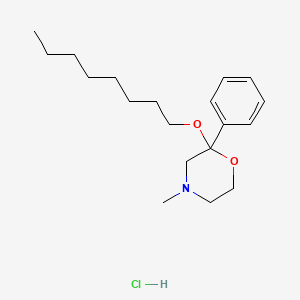
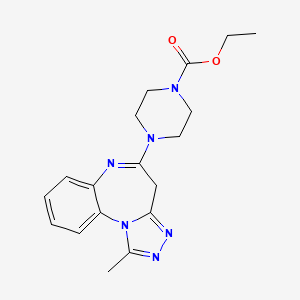
![Dodecyl 5-butyl-5-[[3-(dodecyloxy)-3-oxopropyl]thio]-9-oxo-10-oxa-4,6-dithia-5-stannadocosanoate](/img/structure/B12699299.png)
